N-(4-Methoxybenzylidene)-4-butylaniline

Catalog No.
S595834
CAS No.
26227-73-6
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzylidene)-4-butylaniline

CAS Number

26227-73-6

Product Name

N-(4-Methoxybenzylidene)-4-butylaniline

IUPAC Name

N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3

InChI Key

FEIWNULTQYHCDN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Synonyms

N-(4-methoxybenzylidene)-4-butylaniline, N-(p-methoxybenzylidene)-p-butylaniline

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Phase Transitions of MBBA Confined within Mesoporous Silica

Scientific Field: Material Science

Summary of Application: This research focuses on the phase transition of MBBA when it is confined within porous silica materials with one- and three-dimensional pore architectures .

Methods of Application: The researchers used differential scanning calorimetry (DSC) to investigate the phase transition of MBBA . The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .

Results or Outcomes: The degree of temperature shift varied due to differences in the pore architectures .

Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids

Scientific Field: Nanotechnology

Summary of Application: This study investigates the dominance of pretransitional effects in liquid crystal-based nanocolloids, specifically in MBBA with a permanent dipole moment transverse to the long molecular axis .

Methods of Application: The researchers conducted a distortions-sensitive analysis of the dielectric constant .

Results or Outcomes: The analysis revealed a hidden pretransitional anomaly in MBBA, which was strongly influenced by the addition of nanoparticles .

Phase Equilibria and Critical Behavior in MBBA and Isooctane Mixtures

Scientific Field: Physical Chemistry

Summary of Application: This research presents studies in MBBA and isooctane mixtures, for which the monotectic-type phase diagram was found .

Methods of Application: The researchers conducted a study on the phase equilibria and critical behavior in MBBA and isooctane mixtures .

MBBA in Antenna Technology

Scientific Field: Telecommunications

Summary of Application: A novel MBBA nematic liquid crystal (NLC) based circular trident-shaped antenna is proposed for both C-band and X-band microwave applications .

Methods of Application: The proposed antenna contains a trident-shaped radiating patch, which is made of copper material, and glass material is utilized as a dielectric substrate for the proposed novel MBBA-based trident shaped antenna . The dielectric substrate contains two glass plates with a thickness of 1mm each and is separated by an air gap of 0.003mm to fill MBBA nematic liquid crystal .

Results or Outcomes: Antenna radiation parameters such as gain, radiation efficiency, reflection coefficient, and radiation patterns are compared for both simulation and measurement .

MBBA in Liquid Crystal-Based Nanocolloids

Results or Outcomes: The analysis revealed a hidden pretransitional anomaly in MBBA, which was strongly influenced by the addition of nanoparticles . The evolution of the dielectric constant in the nematic phase shows the split into two regions, with the crossover coinciding with the standard melting temperature .

MBBA in Twisted Nematic Field Effect

Summary of Application: The twisted nematic effect (TN-effect) was a main technology breakthrough that made LCDs practical .

Methods of Application: In a TN-cell, a layer of MBBA is sandwiched between two glass plates that have been coated with a transparent conductive material . When an electric field is applied, the orientation of the MBBA molecules changes, which alters the polarization of light passing through the display and creates the image .

N-(4-Methoxybenzylidene)-4-butylaniline, commonly referred to as MBBA, is an organic compound characterized by the molecular formula C₁₈H₂₁NO. It is a member of the aniline family, where the aniline moiety is substituted with a methoxybenzylidene group and a butyl group. This compound appears as a cloudy light yellow liquid and exhibits unique properties that make it significant in various applications, particularly in liquid crystal technology. MBBA is known for its liquid crystalline behavior, specifically its nematic phase, which occurs between 22 °C and 48 °C, making it a candidate for use in display technologies .

Typical of compounds with aniline structures. It can undergo:

  • Condensation Reactions: The compound can react with acids to form salts and water in exothermic reactions .
  • Isomerization: MBBA has been studied for its photoisomerization properties, which involve changes in molecular configuration upon exposure to light .
  • Microwave-Assisted Reactions: Research indicates that microwave irradiation can induce phase transitions in MBBA, affecting its liquid crystalline properties .

The synthesis of N-(4-Methoxybenzylidene)-4-butylaniline typically involves the condensation of 4-butylaniline with 4-methoxybenzaldehyde. The general steps include:

  • Refluxing: Mixing 4-butylaniline and 4-methoxybenzaldehyde in an appropriate solvent (e.g., ethanol) under reflux conditions.
  • Cooling: Allowing the reaction mixture to cool to room temperature.
  • Crystallization: Isolating the product through crystallization or filtration techniques.
  • Purification: Further purifying the compound using techniques such as recrystallization or chromatography to achieve high purity levels (>98%) .

Studies on N-(4-Methoxybenzylidene)-4-butylaniline have focused on its interactions under different conditions:

  • Microwave Irradiation: Research has shown that microwave heating affects the molecular structure and phase behavior of MBBA, indicating its potential for enhanced reactivity under specific conditions .
  • Liquid Crystalline Behavior: The interaction of MBBA with other compounds in liquid crystalline states has been explored, providing insights into its application in complex mixtures and formulations .

Several compounds share structural similarities with N-(4-Methoxybenzylidene)-4-butylaniline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-ButylanilineSimple amine structureBasic amine properties
4-MethoxybenzaldehydeAldehyde functional groupReactivity as an electrophile
N-(p-Anisyl)anilineSimilar methoxy substitutionVarying solubility characteristics
N-(p-Methoxybenzylidene)-p-n-butylnitroanilineNitro substitutionEnhanced electron-withdrawing effects

Each of these compounds exhibits distinct physical and chemical properties that contribute to their respective applications, but N-(4-Methoxybenzylidene)-4-butylaniline stands out due to its specific nematic liquid crystalline behavior and utility in display technologies.

N-(4-Methoxybenzylidene)-4-butylaniline possesses a distinctive molecular architecture characterized by its elongated rod-like structure, which is fundamental to its liquid crystalline properties. The compound has the molecular formula C18H21NO with a molecular weight of 267.37 grams per mole. The Simplified Molecular Input Line Entry System representation is CCCCc1ccc(cc1)\N=C\c2ccc(OC)cc2, indicating the presence of a butyl chain attached to an aniline group connected via an imine linkage to a methoxybenzaldehyde moiety.

The molecular structure exhibits several critical characteristics that contribute to its liquid crystalline behavior. The compound features a central azomethine linkage (C=N) that connects two aromatic rings, creating a rigid mesogenic core essential for nematic phase formation. One aromatic ring bears a butyl substituent, while the other contains a methoxy group, both of which influence the compound's phase transition temperatures and stability.

Table 1: Physical and Chemical Properties of N-(4-Methoxybenzylidene)-4-butylaniline

PropertyValueReference
Molecular FormulaC18H21NO
Molecular Weight267.37 g/mol
Density1.027 g/mL at 25°C
Melting Point21.1°C
Boiling Point410.55°C (estimated)
Refractive Index1.5486-1.5506
Flash Point113°C
Dipole Moment1.82 D
Molar Volume260.3 mL/mol

The synthesis of N-(4-Methoxybenzylidene)-4-butylaniline follows a straightforward condensation reaction mechanism. The compound can be prepared by condensing distilled n-butylaniline with methoxybenzaldehyde under appropriate reaction conditions. The synthetic pathway involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde, followed by elimination of water to form the characteristic imine bond. This reaction typically proceeds under mild heating conditions and can be facilitated by the presence of acid catalysts.

The compound's International Union of Pure and Applied Chemistry name is (E)-N-(4-Butylphenyl)-1-(4-methoxyphenyl)methanimin, reflecting its systematic nomenclature based on the imine functional group and substituent patterns. The stereochemistry of the compound is predominantly in the E-configuration, where the butylphenyl and methoxyphenyl groups are positioned trans to each other across the C=N double bond, contributing to the molecular rigidity necessary for liquid crystal formation.

Historical Significance in Liquid Crystal Research

The discovery and synthesis of N-(4-Methoxybenzylidene)-4-butylaniline marked a pivotal moment in liquid crystal research and development. In 1969, Hans Keller achieved a breakthrough by successfully synthesizing a substance that exhibited a nematic phase at room temperature, which was N-(4-Methoxybenzylidene)-4-butylaniline. This accomplishment represented the first practical liquid crystal compound that could operate under ambient conditions, eliminating the need for elevated temperatures that had previously limited the practical applications of liquid crystal materials.

Prior to Keller's synthesis, liquid crystal research had been primarily academic, with most known compounds requiring heating to achieve their mesomorphic phases. The development of N-(4-Methoxybenzylidene)-4-butylaniline changed this paradigm fundamentally. The compound became one of the most popular subjects of liquid crystal research due to its accessibility and room-temperature nematic behavior, enabling widespread investigation into liquid crystal physics and chemistry.

The historical impact of this compound extended beyond academic research into commercial applications. In 1966, researchers at Radio Corporation of America had already begun exploring liquid crystal mixtures for display applications, but the availability of N-(4-Methoxybenzylidene)-4-butylaniline provided a stable, room-temperature platform for continued development. This led to the eventual commercialization of liquid crystal displays and established the foundation for modern display technologies.

Table 2: Historical Timeline of N-(4-Methoxybenzylidene)-4-butylaniline Development

YearMilestoneSignificance
1969First synthesis by Hans KellerFirst room-temperature nematic liquid crystal
1973Commercial display applications beginIntegration into electronic products
1970s-1980sExtensive research studiesFundamental understanding of nematic behavior
1990s-2000sAdvanced characterizationDetailed phase behavior and critical phenomena

The compound's introduction also coincided with significant advances in liquid crystal theory and experimental techniques. Research groups worldwide began using N-(4-Methoxybenzylidene)-4-butylaniline as a model system to investigate fundamental liquid crystal phenomena, including phase transitions, orientational order, and electro-optical effects. This extensive research contributed to the development of more sophisticated liquid crystal materials and improved understanding of mesomorphic behavior.

Furthermore, N-(4-Methoxybenzylidene)-4-butylaniline served as a reference compound for the development of new synthetic strategies for liquid crystal molecules. Its relatively simple structure and reliable phase behavior made it an ideal starting point for structural modifications and the design of new mesogenic materials with tailored properties. The compound's success demonstrated the viability of Schiff base chemistry in liquid crystal synthesis, influencing subsequent research directions in the field.

Classification as a Nematic Liquid Crystal

N-(4-Methoxybenzylidene)-4-butylaniline belongs to the nematic class of liquid crystals, representing a specific type of mesomorphic phase characterized by long-range orientational order without positional order. In the nematic state, the rod-like molecules exhibit preferential alignment along a common direction known as the director, while maintaining the ability to flow like a conventional liquid. This unique combination of properties distinguishes nematic liquid crystals from both ordinary liquids and crystalline solids.

The compound exhibits its nematic phase over a well-defined temperature range. The transition from the crystalline state to the nematic phase occurs at approximately 21°C, while the transition from the nematic phase to the isotropic liquid phase occurs at approximately 45°C. This temperature range, spanning from 21°C to 45°C, encompasses room temperature, making the compound particularly valuable for practical applications. The isotropic transition temperature has been reported as 315 Kelvin (approximately 42°C), confirming its room-temperature nematic behavior.

The nematic phase of N-(4-Methoxybenzylidene)-4-butylaniline can be characterized by several distinctive properties. The compound functions as an anisotropic solvent, meaning its physical properties vary depending on the direction of measurement relative to the molecular alignment. This anisotropy is fundamental to the operation of liquid crystal displays, where controlled manipulation of the molecular orientation enables modulation of optical properties.

Table 3: Phase Transition Characteristics of N-(4-Methoxybenzylidene)-4-butylaniline

Phase TransitionTemperatureDescription
Crystal → Nematic21.1°CMelting point, onset of mesomorphic behavior
Nematic → Isotropic~42-45°CClearing point, loss of orientational order
Temperature Range21.1-45°CNematic phase stability window

Recent studies have employed advanced techniques to investigate the nematic behavior of N-(4-Methoxybenzylidene)-4-butylaniline in various environments. Research has shown that the compound exhibits classic mean-field type behavior in its nematic phase transitions, with the orientational order parameter following predicted theoretical relationships. Nonlinear dielectric effect measurements have revealed that pretransitional fluctuations in the isotropic phase above the nematic-isotropic transition follow mean-field behavior, providing insights into the fundamental nature of the phase transition.

The compound has also been studied in binary mixtures with various solvents to understand its phase behavior under different conditions. In mixtures with isooctane, N-(4-Methoxybenzylidene)-4-butylaniline exhibits complex phase diagrams with multiple biphasic regions, including isotropic liquid-nematic coexistence and liquid-liquid coexistence domains. These studies have provided valuable insights into the critical behavior and phase equilibria of nematic liquid crystals in solution.

The rod-like molecular structure of N-(4-Methoxybenzylidene)-4-butylaniline is crucial for its nematic behavior. The elongated geometry, with a length-to-diameter ratio appropriate for mesomorphic behavior, enables the molecules to achieve the orientational correlation necessary for nematic phase formation. The presence of the rigid aromatic rings connected by the azomethine linkage provides the necessary molecular rigidity, while the flexible butyl chain and methoxy substituents fine-tune the intermolecular interactions and phase transition temperatures.

Physical Description

Cloudy light yellow liquid. (NTP, 1992)

XLogP3

5.1

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.027 (NTP, 1992)

Melting Point

70 °F (Turbid) (NTP, 1992)

UNII

S586T4JYNC

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26227-73-6
97402-82-9
221128-17-2

Wikipedia

MBBA

General Manufacturing Information

Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: ACTIVE

Dates

Modify: 2023-08-15

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